molecular formula C19H17N3O2 B6926274 N-(5-hydroxy-1,2,3,4-tetrahydronaphthalen-1-yl)quinoxaline-2-carboxamide

N-(5-hydroxy-1,2,3,4-tetrahydronaphthalen-1-yl)quinoxaline-2-carboxamide

Cat. No.: B6926274
M. Wt: 319.4 g/mol
InChI Key: JEVCCSXYELAXBW-UHFFFAOYSA-N
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Description

N-(5-hydroxy-1,2,3,4-tetrahydronaphthalen-1-yl)quinoxaline-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a quinoxaline ring fused with a tetrahydronaphthalene moiety, which contributes to its distinctive chemical behavior and biological activity.

Properties

IUPAC Name

N-(5-hydroxy-1,2,3,4-tetrahydronaphthalen-1-yl)quinoxaline-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2/c23-18-10-4-5-12-13(18)6-3-9-14(12)22-19(24)17-11-20-15-7-1-2-8-16(15)21-17/h1-2,4-5,7-8,10-11,14,23H,3,6,9H2,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEVCCSXYELAXBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)C(=CC=C2)O)NC(=O)C3=NC4=CC=CC=C4N=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-hydroxy-1,2,3,4-tetrahydronaphthalen-1-yl)quinoxaline-2-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the tetrahydronaphthalene derivative, which is then functionalized to introduce the hydroxy group. This intermediate is subsequently reacted with quinoxaline-2-carboxylic acid or its derivatives under specific conditions to form the final product. Key reagents often include catalysts such as palladium or nickel, and solvents like dichloromethane or ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to ensure high purity and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

N-(5-hydroxy-1,2,3,4-tetrahydronaphthalen-1-yl)quinoxaline-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium on carbon for hydrogenation reactions. Typical conditions involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the quinoxaline ring can produce a dihydroquinoxaline derivative .

Scientific Research Applications

N-(5-hydroxy-1,2,3,4-tetrahydronaphthalen-1-yl)quinoxaline-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-hydroxy-1,2,3,4-tetrahydronaphthalen-1-yl)quinoxaline-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream biological effects. Pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes .

Comparison with Similar Compounds

Similar Compounds

  • N-(1,2,3,4-tetrahydronaphthalen-1-yl)quinoxaline-2-carboxamide
  • N-(5-hydroxy-1,2,3,4-tetrahydronaphthalen-1-yl)acetamide
  • 1,2,3,4-tetrahydronaphthalene derivatives

Uniqueness

N-(5-hydroxy-1,2,3,4-tetrahydronaphthalen-1-yl)quinoxaline-2-carboxamide is unique due to the presence of both a hydroxy group and a quinoxaline ring, which confer distinct chemical reactivity and biological activity compared to its analogs. This combination enhances its potential for diverse applications in scientific research and industry .

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